molecular formula C25H22ClFN4OS B2507287 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide CAS No. 868255-48-5

2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide

Cat. No.: B2507287
CAS No.: 868255-48-5
M. Wt: 480.99
InChI Key: KSHSDNBOVVECIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22ClFN4OS and its molecular weight is 480.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide typically involves the nucleophilic substitution of a 1,2,4-triazole derivative with a sulfanyl group followed by acetylation. Initial stages include the formation of the triazole ring by reacting hydrazine with a suitable diketone. This is followed by the chlorination and fluorination processes to introduce the 3-chlorophenyl and 4-fluorophenyl groups.

  • Industrial Production Methods: Industrial production would scale up these laboratory processes, involving large-scale reactors and precise temperature and pressure controls. Quality control measures are critical to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions Used: Oxidation typically involves reagents like potassium permanganate, while reduction might use sodium borohydride. Substitution reactions often employ halogens or nucleophiles.

  • Major Products Formed: Major products from these reactions depend on the substituents introduced, often resulting in derivatives with potential modifications in pharmacological activity.

Scientific Research Applications

  • Chemistry: In chemistry, it is valuable for studying reaction mechanisms involving the triazole ring and sulfanyl group.

  • Biology: Its biological applications include investigating its interaction with various enzymes and receptors due to its unique triazole ring structure.

  • Medicine: It is studied for its potential as a pharmacological agent in treating disorders related to enzyme regulation and receptor binding.

  • Industry: Industrially, its application ranges from manufacturing advanced materials to potentially being used in agrochemical formulations.

Mechanism of Action: The mechanism of action of 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide involves its ability to bind to specific molecular targets. These interactions typically involve the triazole ring engaging in hydrogen bonding with target enzymes, while the sulfanyl group influences lipophilicity and membrane permeability, thereby affecting its bioavailability and efficacy.

Comparison with Similar Compounds

  • Similar Compounds:

    • 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methoxy}-N-(4-isopropylphenyl)acetamide

    • 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]amino}-N-(4-isopropylphenyl)acetamide

  • Uniqueness: What sets this compound apart from others is its particular sulfanyl group, which offers distinct pharmacokinetic properties and potential biological activities not observed in its analogs.

This comprehensive guide encapsulates the intricacies and the potential of 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide, making it a notable subject in both academic and industrial research.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN4OS/c1-16(2)17-6-10-21(11-7-17)28-23(32)15-33-25-30-29-24(18-4-3-5-19(26)14-18)31(25)22-12-8-20(27)9-13-22/h3-14,16H,15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHSDNBOVVECIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.